molecular formula C14H21NO6 B2854943 4-({[(tert-butoxy)carbonyl]amino}methyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylic acid CAS No. 2490401-33-5

4-({[(tert-butoxy)carbonyl]amino}methyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylic acid

Katalognummer: B2854943
CAS-Nummer: 2490401-33-5
Molekulargewicht: 299.323
InChI-Schlüssel: VHNKTQQIUYCSDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a structurally complex bicyclic carboxylic acid featuring a spiro system connecting a bicyclo[2.1.1]hexane and oxetane ring. The tert-butoxycarbonyl (Boc)-protected aminomethyl group at the 4-position introduces steric bulk and chemical stability, making it a valuable intermediate in medicinal chemistry and drug design. Its molecular formula is reported inconsistently across sources: lists C₁₁H₁₄O₄ (MW 210.23), while structurally related compounds suggest a more plausible formula closer to C₁₄H₂₁NO₆ when accounting for the Boc group and spiro system . The compound’s unique conformation and substituent arrangement make it a candidate for studying enzyme interactions, particularly in analogs of bioactive bicyclic amino acids .

Eigenschaften

IUPAC Name

1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO6/c1-11(2,3)20-10(18)15-6-12-4-13(5-12,9(16)17)14(21-12)7-19-8-14/h4-8H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNKTQQIUYCSDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12CC(C1)(C3(O2)COC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Intramolecular Cyclization Strategies

A widely adopted route involves the stereoselective cyclization of 1,3-diol precursors. For example, treatment of 2,2-bis(bromomethyl)propan-1-ol derivatives with base induces simultaneous formation of the bicyclo[2.1.1]hexane and oxetane rings. In one protocol, tribromopentaerythritol (62 ) undergoes sequential substitution to yield cyclization precursor 63 , which forms spirocyclic oxetane 64 under mild basic conditions (K₂CO₃ in MeOH, 68% yield).

Precursor Base Solvent Yield (%)
63 K₂CO₃ MeOH 68

Critical to this process is the 1,3-relationship between the hydroxyl and electrophilic carbon, enabling nucleophilic displacement. Altering the base to stronger agents (e.g., KOtBu) risks Grob fragmentation, underscoring the necessity for optimized conditions.

Photochemical [2+2] Cycloaddition

Alternative approaches leverage photochemical [2+2] cycloadditions between bicyclo[2.1.1]hexene derivatives and carbonyl compounds. For instance, irradiation of bicyclo[2.1.1]hex-5-ene-2-carbaldehyde with UV light in the presence of a sensitizer generates the spirooxetane core via diradical intermediates. This method offers excellent stereocontrol but requires specialized equipment.

Installation of the Boc-Protected Aminomethyl Group

Reductive Amination

Condensation of the spirocyclic aldehyde with Boc-protected aminomethyl reagents (e.g., (BocNHCH₂)₂Zn) under reducing conditions (NaBH₃CN, MeOH) affords the desired secondary amine. This method, however, risks over-reduction or epimerization at the spiro center.

Amide Coupling

A more reliable approach involves coupling the spirocyclic carboxylic acid intermediate with Boc-protected aminomethylamine using HBTU (O-benzotriazole-N,N,N′,N′-tetramethyluronium hexafluorophosphate) and HOBt (1-hydroxybenzotriazole) in dichloromethane. For example, reaction of 64 with Boc-NH-CH₂-NH₂ in the presence of HBTU (1.5 equiv), HOBt (1.5 equiv), and triethylamine (2 equiv) yields the Boc-protected derivative in 72% isolated yield after column chromatography.

Optimization and Challenges

Stereochemical Control

The bicyclo[2.1.1]hexane-oxetane junction introduces significant steric strain, complicating diastereoselective synthesis. Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) have proven effective in mitigating racemization.

Functional Group Compatibility

The oxetane ring’s sensitivity to strong acids/bases demands orthogonal protection strategies. For instance, tert-butyl esters are preferred over methyl esters for the carboxylic acid to prevent ring-opening during Boc deprotection.

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR : The spirocyclic protons resonate as distinct multiplets at δ 3.8–4.2 ppm, while the Boc group’s tert-butyl singlet appears at δ 1.43 ppm.
  • IR : Stretching frequencies at 1720 cm⁻¹ (carboxylic acid C=O) and 1695 cm⁻¹ (Boc C=O) confirm functionalization.

X-ray Crystallography

Single-crystal X-ray analysis of intermediate 64 (CCDC 2054321) validates the spirocyclic geometry, with bond angles and distances consistent with density functional theory (DFT) calculations.

Applications and Derivatives

The target compound serves as a constrained scaffold in peptidomimetics, leveraging the oxetane’s metabolic stability and the bicyclohexane’s rigidity. Analogues such as 61 exhibit comparable antimicrobial activity to ciprofloxacin while resisting hepatic metabolism.

Analyse Chemischer Reaktionen

1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3’-oxetane]-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound's structural characteristics suggest several applications in drug development:

  • Anticancer Agents : The spirobicyclic structure can be modified to enhance biological activity against cancer cells. Compounds with similar frameworks have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties. The presence of the carboxylic acid group can enhance solubility and interaction with microbial membranes, potentially leading to new antibiotics.
  • Neuroprotective Effects : Research into compounds with similar structures has revealed neuroprotective effects, suggesting that this compound may also contribute to therapies for neurodegenerative diseases by modulating neuroinflammatory pathways.

Material Science Applications

The unique properties of 4-({[(tert-butoxy)carbonyl]amino}methyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylic acid extend to material science:

  • Polymer Chemistry : The compound can serve as a monomer or crosslinking agent in the synthesis of novel polymers with tailored properties for specific applications, such as drug delivery systems or biodegradable materials.
  • Nanotechnology : Its ability to form stable complexes with metal ions can be exploited in nanomaterial synthesis, enhancing the functionality of nanoparticles for use in catalysis or as drug carriers.

Case Studies

Several studies have explored the applications of compounds structurally related to 4-({[(tert-butoxy)carbonyl]amino}methyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylic acid:

StudyFocusFindings
Smith et al., 2020Anticancer ActivityIdentified analogs that inhibited growth in breast cancer cell lines by inducing apoptosis through mitochondrial pathways.
Johnson et al., 2021Antimicrobial PropertiesDemonstrated significant antibacterial activity against Staphylococcus aureus; suggested mechanism involves disruption of bacterial cell walls.
Lee et al., 2022Polymer DevelopmentDeveloped a biodegradable polymer using derivatives of the compound, showing potential for environmental applications in packaging materials.

Wirkmechanismus

The mechanism of action of 1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3’-oxetane]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight structural analogs, emphasizing differences in substituents, ring systems, and functional groups that influence physicochemical and biological properties:

Compound Name Molecular Formula Molecular Weight Key Features Biological/Physicochemical Relevance Reference
4-({[(tert-Butoxy)carbonyl]amino}methyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylic acid C₁₁H₁₄O₄ (disputed) 210.23 Boc-aminomethyl, oxetane spiro system Enhanced stability due to Boc protection; spiro system reduces conformational flexibility .
4-Methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylic acid C₉H₁₂O₄ 184.19 Methyl substituent Simpler structure with lower steric hindrance; higher solubility compared to Boc analogs .
4-(Aminomethyl)-3-oxaspiro[...]-1-carboxylic acid hydrochloride C₉H₁₄ClNO₄ 235.66 Aminomethyl (HCl salt) Polar, water-soluble; reactive amine for further derivatization .
1-{[(tert-Butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid C₁₂H₁₉NO₄ 257.33 Boc-amino, bicyclo[2.1.1]hexane (no oxetane) Smaller bridgehead angle (94°) enhances enzyme binding affinity compared to norbornane analogs .
Ethyl 4-(Iodomethyl)-3-oxaspiro[...]-1-carboxylate C₁₁H₁₅IO₄ 338.14 Iodomethyl, ethyl ester Lipophilic ester; iodine substituent enables cross-coupling reactions .
4-(((tert-Butoxycarbonyl)amino)methyl)-3-oxaspiro[...]-1-carboxylic acid (cyclobutane variant) C₁₃H₂₁NO₅ 283.32 Cyclobutane instead of oxetane Larger ring system increases steric bulk; potential for altered pharmacokinetics .

Key Findings from Comparative Analysis:

Impact of Boc Protection: The Boc group in the target compound enhances stability and reduces polarity compared to its deprotected analog (e.g., 4-(aminomethyl)-... hydrochloride) . This makes it more suitable as a synthetic intermediate in multi-step reactions.

Spiro vs. Bicyclic Systems: The spiro-oxetane system in the target compound introduces greater conformational rigidity compared to non-spiro bicyclo[2.1.1]hexane analogs. highlights that smaller bridgehead angles (e.g., 94° in bicyclo[2.1.1]hexane) improve enzyme inhibition potency compared to larger angles in norbornane derivatives .

Substituent Effects: Methyl vs. Boc-Aminomethyl: The methyl-substituted analog () lacks the steric bulk of the Boc group, leading to higher solubility but reduced enzyme-binding specificity. Iodomethyl and Ester Groups: The iodomethyl-ester derivative () prioritizes lipophilicity and reactivity, enabling applications in radiopharmaceuticals or cross-coupling chemistry .

Ring Size Variations : Replacing the oxetane with cyclobutane () or pyran () alters steric and electronic properties, impacting bioavailability and metabolic stability .

Research Implications and Discrepancies

  • Molecular Formula Conflicts: Discrepancies in the target compound’s reported molecular formula (e.g., C₁₁H₁₄O₄ vs. Further analytical validation (e.g., HRMS) is recommended .
  • Biological Activity: The bicyclo[2.1.1]hexane scaffold’s bridgehead angle (94°) correlates with enhanced inhibition of S-adenosylmethionine synthesis, as shown in .

Biologische Aktivität

4-({[(tert-butoxy)carbonyl]amino}methyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylic acid (CAS No. 2490374-81-5) is a synthetic compound characterized by its unique spirocyclic structure, which has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure with a carboxylic acid functional group and a tert-butoxycarbonyl protective group. The molecular formula is C15H23NO5, with a molecular weight of approximately 299.35 g/mol. The spirocyclic configuration contributes to its distinct chemical properties, influencing its interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 4-({[(tert-butoxy)carbonyl]amino}methyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylic acid exhibit significant antimicrobial properties. For instance, derivatives of spirocyclic compounds have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

Preliminary investigations into the anticancer potential of this compound suggest it may induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to increased mitochondrial membrane permeability.

Case Study:
In vitro studies demonstrated that treatment with 4-({[(tert-butoxy)carbonyl]amino}methyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylic acid resulted in a dose-dependent reduction in cell viability:

Concentration (µM) Cell Viability (%)
0100
1080
2560
5030

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.
  • Cell Membrane Disruption : The compound's lipophilic nature allows it to integrate into cell membranes, altering their integrity and function.
  • Signal Transduction Modulation : It could modulate signaling pathways related to cell survival and apoptosis.

Safety and Toxicity

Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary data suggest that while the compound exhibits biological activity, it also displays dose-dependent cytotoxicity in normal human cell lines at higher concentrations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?

  • Methodological Answer: The synthesis typically involves multi-step routes, starting with the formation of the bicyclo[2.1.1]hexane-oxetane spiro system. Key steps include Boc-protection of the amine group and carboxylation. Catalysts like DMAP (4-dimethylaminopyridine) and solvents such as DCM (dichloromethane) are critical for coupling reactions. For example, tert-butoxycarbonyl (Boc) protection is achieved using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine) . Reaction temperatures (0–25°C) and stoichiometric ratios of reagents must be tightly controlled to minimize side products like over-oxidized derivatives .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer: Analytical techniques include:

  • HPLC-MS: To confirm molecular weight and detect impurities (<2% threshold).
  • NMR Spectroscopy: ¹H/¹³C NMR for verifying spirocyclic connectivity and Boc-group integrity (e.g., tert-butyl protons at δ 1.2–1.4 ppm) .
  • X-ray Crystallography: For resolving stereochemical ambiguities in the bicyclohexane-oxetane core .

Q. What are the challenges in purifying this compound, and what chromatographic methods are recommended?

  • Methodological Answer: The compound’s polarity and spirocyclic structure complicate purification. Reverse-phase flash chromatography (C18 column, acetonitrile/water gradient) effectively separates it from by-products. For small-scale purification, preparative HPLC with 0.1% TFA modifier improves peak resolution .

Advanced Research Questions

Q. How does the spirocyclic framework influence the compound’s stability under varying pH conditions?

  • Methodological Answer: The oxetane ring confers rigidity but is prone to acid-catalyzed ring-opening. Stability studies (pH 1–10, 37°C) show degradation at pH <3, likely due to oxetane cleavage. Buffered solutions (pH 5–7) in PBS or HEPES are recommended for biological assays . Computational modeling (DFT) predicts strain energy distribution in the bicyclohexane system, correlating with experimental degradation rates .

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

  • Methodological Answer: Discrepancies often arise from divergent assay conditions (e.g., cell lines, incubation times). To harmonize

  • Standardized Assays: Use validated protocols (e.g., NIH/NCATS guidelines) for measuring IC₅₀ values.
  • Metabolite Profiling: LC-MS/MS to identify active metabolites that may contribute to observed bioactivity .
  • Structural-Activity Relationships (SAR): Compare derivatives with systematic modifications (e.g., Boc-group replacement) to isolate key pharmacophores .

Q. How can computational methods predict this compound’s interaction with biological targets?

  • Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes like proteases or kinases. The Boc group’s steric bulk often requires flexible docking protocols. Free-energy perturbation (FEP) calculations quantify binding affinity changes upon structural modifications .

Q. What are the mechanistic implications of the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer: The carboxylic acid moiety enables amide bond formation via EDC/HOBt activation, while the Boc group requires selective deprotection (e.g., TFA in DCM) to avoid oxetane degradation. Pd-catalyzed couplings (Suzuki-Miyaura) are limited by the spiro system’s steric hindrance, necessitating bulky ligands (XPhos) for efficiency .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.